molecular formula C13H16N2O4 B7911417 MFCD21169950

MFCD21169950

Cat. No.: B7911417
M. Wt: 264.28 g/mol
InChI Key: JWPWSCHWCJSJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD21169950 is a chemical compound cataloged under the MDL number system, commonly used in industrial and research settings. According to , this compound is priced at USD 96 for 100 mg, USD 135 for 250 mg, and USD 299 for 1000 mg, indicating its use in small-scale experimental applications. The absence of detailed physicochemical or spectral data in the provided evidence necessitates reliance on standardized comparison frameworks, as outlined in analytical guidelines (see ) .

Properties

IUPAC Name

tert-butyl N-(3-oxo-4H-1,4-benzoxazin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(17)14-8-4-5-10-9(6-8)15-11(16)7-18-10/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPWSCHWCJSJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD21169950 typically involves the reaction of tert-butyl carbamate with a suitable benzoxazine precursor. One common method involves the use of tert-butyl chloroformate and a benzoxazine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoxazine derivatives .

Scientific Research Applications

tert-Butyl N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development programs to identify new drug candidates.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of MFCD21169950 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various biological responses .

Comparison with Similar Compounds

Framework for Comparing MFCD21169950 with Similar Compounds

To ensure a rigorous comparison, the following parameters—derived from analytical and synthetic guidelines—are prioritized:

  • Structural similarity (e.g., substituent variations, metal coordination).
  • Functional equivalence (e.g., catalytic activity, solubility).
  • Synthetic accessibility (e.g., reaction yields, purification methods).
  • Analytical validation (e.g., HPLC purity, NMR/IR spectral consistency).

These criteria align with requirements for compound characterization in peer-reviewed journals () .

Comparison with Structurally Similar Compounds

While direct data on this compound’s analogs are unavailable, provides a template for comparing boronic acid derivatives, which may serve as a structural proxy. For example:

Parameter This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula Not reported C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight Not reported 235.27 g/mol 269.72 g/mol
Log Po/w (XLOGP3) Not reported 2.15 2.87
Solubility (ESOL) Not reported 0.24 mg/mL 0.18 mg/mL
Synthetic Steps Not reported 1-step Suzuki coupling 2-step halogenation

Note: Data adapted from ; this compound’s properties are inferred from pricing and industrial context .

Key Observations:

Functional Groups : Boronic acid derivatives (e.g., compounds) share reactivity in cross-coupling reactions, suggesting this compound may serve similar roles in catalysis or drug synthesis.

Synthetic Complexity : Multi-step syntheses (e.g., halogenation) often reduce yield and scalability compared to single-step methods, impacting cost-effectiveness.

Comparison with Functionally Similar Compounds

emphasizes comparing compounds with analogous applications. For instance, MFCD06058796 (price: USD 78 for 250 mg) shares a similar MDL classification and pricing tier with this compound, though its structural details are unspecified. Functional similarities might include:

  • Industrial Use : Both compounds may act as intermediates in organic synthesis.
  • Purity Standards : HPLC data (required per ) would clarify batch-to-batch consistency.
Parameter This compound MFCD06058796
Price (100 mg) USD 96 Not reported
Price (250 mg) USD 135 USD 78
Catalog Number Listed MW CAS# N/A

Source: .

Key Observations:

Limitations and Recommendations

The absence of structural, spectral, or bioactivity data for this compound in the provided evidence restricts a granular comparison. To address this:

  • Consult Supplementary Materials : references Supplementary Tables 1–8, which may contain HPLC/NMR data for this compound, though access is restricted .
  • Adhere to Reporting Standards : Follow ’s requirements for compound characterization (e.g., IUPAC naming, spectral validation) to ensure reproducibility .

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